molecular formula C7H9BrN2O2 B6259699 4-bromo-2-(2-methoxyethoxy)pyrimidine CAS No. 2138037-71-3

4-bromo-2-(2-methoxyethoxy)pyrimidine

Cat. No.: B6259699
CAS No.: 2138037-71-3
M. Wt: 233.1
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Description

4-Bromo-2-(2-methoxyethoxy)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom at the 4-position and a 2-(2-methoxyethoxy) group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(2-methoxyethoxy)pyrimidine can be achieved through various methods. One common approach involves the bromination of 2-(2-methoxyethoxy)pyrimidine using a brominating agent such as N-bromosuccinimide (NBS) under oxidative conditions . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methoxyethoxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds with extended conjugation.

Scientific Research Applications

4-Bromo-2-(2-methoxyethoxy)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-(2-methoxyethoxy)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The bromine atom and the 2-(2-methoxyethoxy) group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

4-Bromo-2-(2-methoxyethoxy)pyrimidine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

CAS No.

2138037-71-3

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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